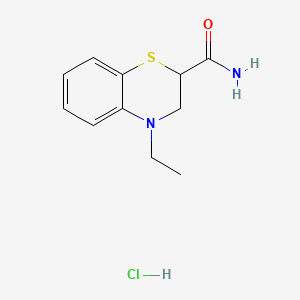![molecular formula C44H22Ca3O18 B12781067 tricalcium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate CAS No. 93480-02-5](/img/structure/B12781067.png)
tricalcium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricalcium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate is a complex organic compound that features a tricalcium core bonded to a highly conjugated aromatic system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tricalcium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the aromatic intermediates, which are then subjected to a series of condensation reactions to form the final product. Key reagents include calcium salts, aromatic aldehydes, and carboxylic acids. Reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including crystallization and chromatography, are employed to isolate the final product with high purity.
化学反应分析
Types of Reactions
Tricalcium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted aromatic compounds with modified functional groups.
科学研究应用
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound’s ability to interact with proteins and enzymes makes it a valuable tool for studying biochemical processes. It can be used to investigate enzyme inhibition and protein-ligand interactions.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its ability to modulate biological pathways suggests applications in drug development, particularly for targeting specific diseases.
Industry
In industry, the compound is used in the development of advanced materials, such as coatings and polymers. Its stability and reactivity make it suitable for various industrial applications, including catalysis and material science.
作用机制
The mechanism by which tricalcium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the conformation and activity of the target molecules. This interaction can modulate various biochemical pathways, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
Tricalcium phosphate: A simpler calcium compound used in bone regeneration and dental applications.
Calcium hydroxyapatite: Another calcium-based compound with applications in biomedicine and materials science.
Calcium carbonate: A widely used compound in various industries, including pharmaceuticals and construction.
Uniqueness
Tricalcium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate is unique due to its complex aromatic structure and the presence of multiple functional groups. This complexity allows for diverse chemical reactivity and a wide range of applications that simpler calcium compounds cannot achieve.
属性
CAS 编号 |
93480-02-5 |
|---|---|
分子式 |
C44H22Ca3O18 |
分子量 |
958.9 g/mol |
IUPAC 名称 |
tricalcium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate |
InChI |
InChI=1S/2C22H14O9.3Ca/c2*23-16-4-1-10(7-13(16)20(26)27)19(11-2-5-17(24)14(8-11)21(28)29)12-3-6-18(25)15(9-12)22(30)31;;;/h2*1-9,23-24H,(H,26,27)(H,28,29)(H,30,31);;;/q;;3*+2/p-6 |
InChI 键 |
FCCFCJZQKSDVNM-UHFFFAOYSA-H |
手性 SMILES |
C1=CC(=C(C=C1/C(=C/2\C=C(C(=O)C=C2)C(=O)O)/C3=CC(=C(C=C3)[O-])C(=O)[O-])C(=O)O)[O-].C1=CC(=C(C=C1/C(=C/2\C=C(C(=O)C=C2)C(=O)O)/C3=CC(=C(C=C3)[O-])C(=O)[O-])C(=O)O)[O-].[Ca+2].[Ca+2].[Ca+2] |
规范 SMILES |
C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)C(=O)O)C3=CC(=C(C=C3)[O-])C(=O)[O-])C(=O)O)[O-].C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)C(=O)O)C3=CC(=C(C=C3)[O-])C(=O)[O-])C(=O)O)[O-].[Ca+2].[Ca+2].[Ca+2] |
相关CAS编号 |
4431-00-9 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-hydroxyethyl-[2-hydroxy-3-[2-hydroxyethyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride](/img/structure/B12780987.png)
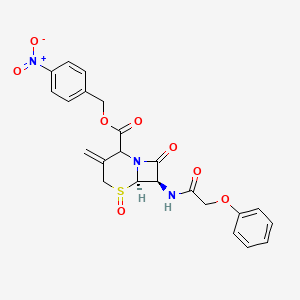
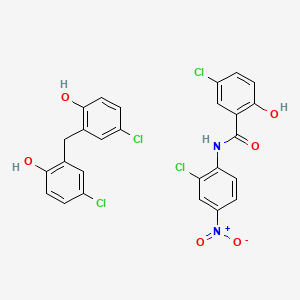
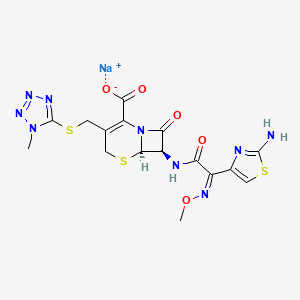
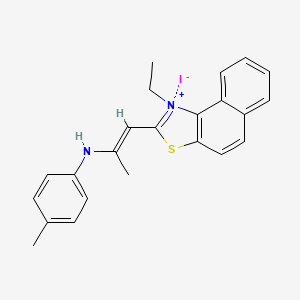

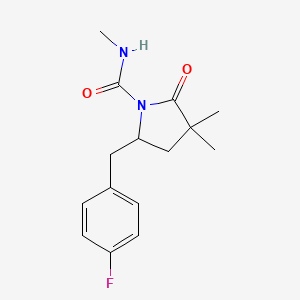
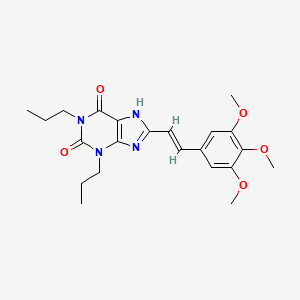
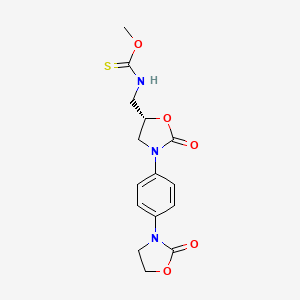
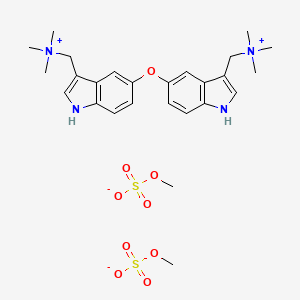
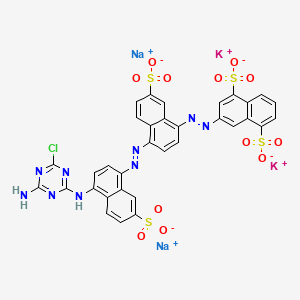
![methyl (1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B12781053.png)
